molecular formula C27H26N4O2S B13793496 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea CAS No. 72045-75-1

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea

Cat. No.: B13793496
CAS No.: 72045-75-1
M. Wt: 470.6 g/mol
InChI Key: LOKUBIADRBRURB-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is known for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Butyryl Group: The quinazoline intermediate is then reacted with a suitable butyryl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiourea Moiety: The final step involves the reaction of the butyryl-quinazoline intermediate with p-tolyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. The thiourea moiety may also contribute to its activity by forming hydrogen bonds and other interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anti-cancer agents.

    Thiourea Derivatives: Compounds like thiourea and its derivatives, which have various biological activities.

Uniqueness

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea is unique due to its combination of a quinazoline core and a thiourea moiety, which may result in synergistic effects and enhanced biological activity compared to other similar compounds.

Properties

CAS No.

72045-75-1

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)butanamide

InChI

InChI=1S/C27H26N4O2S/c1-17(2)23(25(32)30-27(34)28-20-15-13-18(3)14-16-20)31-24(19-9-5-4-6-10-19)29-22-12-8-7-11-21(22)26(31)33/h4-17,23H,1-3H3,(H2,28,30,32,34)

InChI Key

LOKUBIADRBRURB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C(C(C)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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